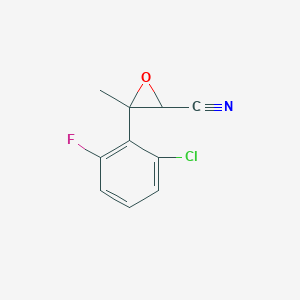
3-(Trimethylsilyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)benzene-1-sulfonyl chloride: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Trimethylsilyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3−(Trimethylsilyl)benzenesulfonic acid+SOCl2→3−(Trimethylsilyl)benzene−1−sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride undergoes electrophilic aromatic substitution reactions. The sulfonyl chloride group is a good leaving group, making the compound reactive towards nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(Trimethylsilyl)benzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Hydrolysis Conditions: Typically carried out in aqueous media.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Hydrolysis Product: 3-(Trimethylsilyl)benzenesulfonic acid.
Reduction Product: 3-(Trimethylsilyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: The trimethylsilyl group is often used as a protecting group for alcohols and amines in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: It is used in the preparation of silicon-based materials and polymers.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which 3-(Trimethylsilyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
Benzene-1-sulfonyl chloride: Lacks the trimethylsilyl group, making it less sterically hindered and less reactive in certain reactions.
Uniqueness: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective protection and deprotection of functional groups.
Eigenschaften
Molekularformel |
C9H13ClO2SSi |
|---|---|
Molekulargewicht |
248.80 g/mol |
IUPAC-Name |
3-trimethylsilylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-5-8(7-9)13(10,11)12/h4-7H,1-3H3 |
InChI-Schlüssel |
XNDPMSNNUVDVLH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)




![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)



![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)

